molecular formula C15H26O B14494589 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one CAS No. 64394-26-9

8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one

Cat. No.: B14494589
CAS No.: 64394-26-9
M. Wt: 222.37 g/mol
InChI Key: IXPUYCPHCORWSN-UHFFFAOYSA-N
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Description

8-tert-Butyl-4,4,6-trimethylbicyclo[420]octan-2-one is a bicyclic ketone compound with a unique structure characterized by a tert-butyl group and three methyl groups attached to a bicyclo[420]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one typically involves the use of rhodium-catalyzed reactions. One common method is the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes using a one-pot procedure starting from terminal aryl alkynes and catalyzed by a rhodium(I) complex . This synthesis proceeds through a reaction sequence involving head-to-tail homocoupling of the terminal alkyne and zipper annulation of the resulting gem-enyne .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the use of rhodium catalysts and one-pot synthesis procedures suggests that scalable production could be achieved through optimization of these catalytic processes.

Chemical Reactions Analysis

Types of Reactions

8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The tert-butyl and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, influencing biochemical pathways and exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one include other bicyclic ketones and derivatives, such as:

  • 8-azabicyclo[3.2.1]octane
  • Bicyclo[4.2.0]octa-1,5,7-trienes

Uniqueness

What sets 8-tert-Butyl-4,4,6-trimethylbicyclo[420]octan-2-one apart is its specific substitution pattern with a tert-butyl group and three methyl groups, which confer unique steric and electronic properties

Properties

CAS No.

64394-26-9

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

8-tert-butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one

InChI

InChI=1S/C15H26O/c1-13(2,3)10-7-15(6)9-14(4,5)8-11(16)12(10)15/h10,12H,7-9H2,1-6H3

InChI Key

IXPUYCPHCORWSN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C2C(CC2(C1)C)C(C)(C)C)C

Origin of Product

United States

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